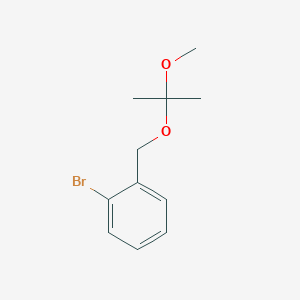
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is a chiral compound with potential applications in various fields of chemistry and biology. The compound’s structure includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-benzyloxy-2-hydroxypropanoic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Formation of the Butanoic Acid Moiety: The protected intermediate undergoes a series of reactions, including esterification and subsequent hydrolysis, to introduce the butanoic acid moiety.
Final Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
化学反应分析
Types of Reactions
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules.
相似化合物的比较
Similar Compounds
(2R,3S)-3-benzyloxy-2-amino-butanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(ethyl)-amino]-butanoic acid: Contains an ethyl group instead of a methyl group, affecting its steric properties.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(methyl)-amino]-pentanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. The Boc protecting group provides stability during synthetic transformations, while the chiral centers enable enantioselective reactions.
属性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
(2R,3S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m0/s1 |
InChI 键 |
DMYNYZJGZSJUGU-GXTWGEPZSA-N |
手性 SMILES |
C[C@@H]([C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B8401759.png)






![1-[4-(Benzyloxy)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B8401802.png)

